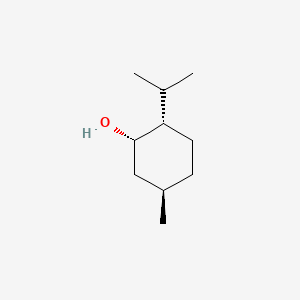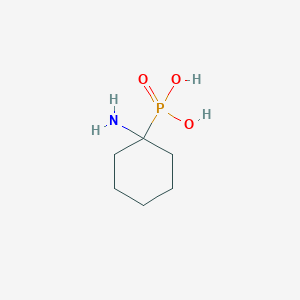
Ácido (1-Aminociclohexil)fosfónico
Descripción general
Descripción
(1-Aminocyclohexyl)phosphonic acid, also known as ACHP, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of cyclohexylphosphonic acid and has been found to exhibit unique biochemical and physiological effects that make it a valuable tool for studying a variety of biological processes.
Aplicaciones Científicas De Investigación
Agentes quelantes para la adsorción de metales
Un estudio ha demostrado el uso de resinas quelantes de ácido aminofosfónico para la adsorción de elementos de tierras raras como el Cerio (III) . Estas resinas, que se pueden sintetizar a partir de resina epoxi y trienilenotetramina, exhiben excelentes características de adsorción, con una capacidad máxima promedio de adsorción de 280 mg/g para Ce (III). La precisión para seis sorciones replicadas de Ce (III) se encontró entre 0,9 y 1,5%, lo que indica alta confiabilidad .
Inhibidores enzimáticos
Los ácidos aminofosfónicos se han identificado como potentes inhibidores enzimáticos. Su similitud estructural con los aminoácidos los convierte en imitadores efectivos de los sustratos naturales en las reacciones enzimáticas, inhibiendo así la actividad de la enzima . Esta propiedad es particularmente útil en el desarrollo de fármacos que se dirigen a enzimas específicas asociadas con enfermedades.
Agentes anticancerígenos
Los análogos estructurales de los ácidos aminofosfónicos a los aminoácidos les permiten interferir con los procesos biológicos, convirtiéndolos en candidatos para agentes anticancerígenos . Su capacidad para inhibir enzimas que son cruciales para el crecimiento de las células cancerosas se puede aprovechar para desarrollar nuevos fármacos terapéuticos.
Antibióticos y agentes antimicrobianos
Debido a su naturaleza bioactiva, los ácidos aminofosfónicos pueden servir como base para desarrollar nuevos antibióticos y agentes antimicrobianos. Su interacción con las enzimas bacterianas interrumpe los procesos metabólicos esenciales, lo que lleva al desarrollo de nuevas estrategias antibacterianas .
Neuromoduladores
Los ácidos aminofosfónicos pueden actuar como neuromoduladores al afectar los sistemas de neurotransmisores. Esta aplicación tiene potencial en el tratamiento de trastornos neurológicos y es un área prometedora de investigación en química medicinal .
Reguladores del crecimiento de las plantas y herbicidas
En la agricultura, los ácidos aminofosfónicos se utilizan como reguladores del crecimiento de las plantas y herbicidas. Pueden imitar o inhibir la acción de las hormonas vegetales naturales, controlando o modificando los patrones de crecimiento de las plantas para obtener beneficios agrícolas .
Agentes quelantes para el tratamiento de aguas
Las propiedades quelantes de los ácidos aminofosfónicos los hacen adecuados para aplicaciones de tratamiento de aguas. Pueden unirse a metales pesados y otros contaminantes, facilitando su eliminación de las fuentes de agua .
Síntesis de compuestos bioactivos
El descubrimiento de ácidos aminofosfónicos en los sistemas vivos ha impulsado la investigación de su síntesis como análogos de aminoácidos proteicos y no proteicos. Esto ha llevado a la creación de una nueva clase de compuestos bioactivos con una amplia gama de aplicaciones comerciales .
Mecanismo De Acción
Target of Action
(1-Aminocyclohexyl)phosphonic acid, as an aminophosphonic acid, is known to interact with various enzymes, acting as an inhibitor . These enzymes often play crucial roles in biological systems, and their inhibition can lead to significant physiological effects .
Mode of Action
The compound interacts with its targets through a mechanism that involves the formation of a phosphorus-carbon bond . This interaction results in the inhibition of the target enzymes, leading to changes in the biological system .
Biochemical Pathways
Aminophosphonic acids, including (1-Aminocyclohexyl)phosphonic acid, are known to affect various biochemical pathways. They mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This can lead to a wide range of downstream effects, depending on the specific pathways and enzymes involved .
Result of Action
The molecular and cellular effects of (1-Aminocyclohexyl)phosphonic acid’s action would depend on the specific targets and pathways it affects. For instance, the inhibition of certain enzymes could lead to changes in cellular metabolism, potentially resulting in various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Aminocyclohexyl)phosphonic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Análisis Bioquímico
Biochemical Properties
(1-Aminocyclohexyl)phosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a potent inhibitor of metalloproteases, including leucine aminopeptidase, aminopeptidase N, and malarial aspartyl aminopeptidase . The compound’s phosphonic acid group forms strong electrostatic interactions with the positively charged metal ions in the active sites of these enzymes, thereby inhibiting their activity. Additionally, (1-Aminocyclohexyl)phosphonic acid can act as a ligand in metal coordination complexes, further influencing biochemical pathways .
Cellular Effects
(1-Aminocyclohexyl)phosphonic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes involved in amino acid metabolism, thereby altering the levels of key metabolites within the cell . This compound can also modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and cellular responses. For instance, its interaction with metalloproteases can impact processes such as protein degradation and turnover, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of (1-Aminocyclohexyl)phosphonic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s phosphonic acid group mimics the transition state of enzyme substrates, allowing it to bind tightly to the active sites of target enzymes . This binding inhibits the enzyme’s activity, preventing the catalysis of its natural substrates. Additionally, (1-Aminocyclohexyl)phosphonic acid can influence gene expression by modulating the activity of transcription factors or other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Aminocyclohexyl)phosphonic acid can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to (1-Aminocyclohexyl)phosphonic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and metabolic flux .
Dosage Effects in Animal Models
The effects of (1-Aminocyclohexyl)phosphonic acid in animal models vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, (1-Aminocyclohexyl)phosphonic acid can exhibit toxic effects, including hepatotoxicity and disruptions in normal cellular functions . Threshold effects have been noted, where specific dosages result in marked changes in biological activity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
(1-Aminocyclohexyl)phosphonic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as phosphonatase, which catalyzes the hydrolysis of phosphonic acid derivatives . This interaction can influence metabolic flux and the levels of various metabolites within the cell. Additionally, (1-Aminocyclohexyl)phosphonic acid can affect the biosynthesis of other phosphonate-containing compounds, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, (1-Aminocyclohexyl)phosphonic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake and localization within different cellular compartments . The distribution of (1-Aminocyclohexyl)phosphonic acid can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or inhibit its effects on cellular processes .
Subcellular Localization
The subcellular localization of (1-Aminocyclohexyl)phosphonic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (1-Aminocyclohexyl)phosphonic acid may localize to the cytoplasm, where it interacts with cytosolic enzymes and proteins, or to the nucleus, where it can influence gene expression . The precise localization of the compound can determine its impact on cellular functions and metabolic pathways .
Propiedades
IUPAC Name |
(1-aminocyclohexyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986674 | |
| Record name | (1-Aminocyclohexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67398-11-2 | |
| Record name | NSC320308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Aminocyclohexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



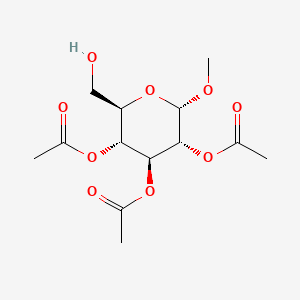
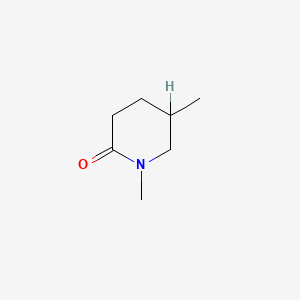

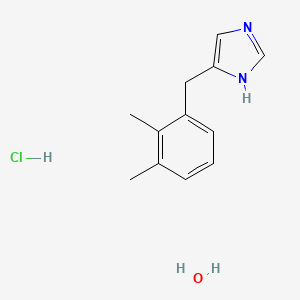

![2-Propenoic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ester](/img/structure/B1595751.png)



![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)



